
2-Amino-5-fluoro-1,3-benzothiazol-6-ol
Description
2-Amino-5-fluoro-1,3-benzothiazol-6-ol is a fluorinated benzothiazole derivative with a hydroxyl group at position 6 and an amino group at position 2. Its IUPAC name is 2-[3-(18F)fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol, and it is clinically known as [18F]flutemetamol (CAS: 765922-62-1) . This compound is a radiopharmaceutical used in positron emission tomography (PET) imaging to detect amyloid-beta plaques in Alzheimer’s disease . Its structure enables high affinity for pathological protein aggregates, leveraging fluorine-18’s radioactive properties for diagnostic imaging.
Properties
IUPAC Name |
2-amino-5-fluoro-1,3-benzothiazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2OS/c8-3-1-4-6(2-5(3)11)12-7(9)10-4/h1-2,11H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCMRNPYEZCJQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)O)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Substituted Aniline and Thiocyanate Route
One classical approach involves the reaction of substituted anilines bearing fluorine and chloro substituents with ammonium thiocyanate and bromine in acetic acid to form thiocyanato intermediates, which then cyclize to benzothiazole derivatives.
- Step 1: Reaction of 3-chloro-4-fluoroaniline with potassium thiocyanate (KSCN) in acetic acid.
- Step 2: Bromine addition at low temperatures (0–10 °C) to form 2-amino-5-chloro-6-fluoro benzothiazole intermediates.
- Step 3: Hydrolysis or substitution reactions to introduce the hydroxyl group at the 6-position, yielding this compound.
This method yields approximately 75% product and involves careful temperature control to avoid side reactions.
Reflux Method Using 6-Substituted 2-Aminobenzothiazoles
Another method involves suspending 6-substituted 2-aminobenzothiazole in a strongly basic medium such as 50% potassium hydroxide (KOH) with ethylene glycol, followed by reflux for 48 hours. After neutralization and extraction with toluene, the hydroxylated benzothiazole derivative is isolated.
Sonication and Benzyl Bromide Alkylation Approach
In a more recent method, 2-amino-5-fluorobenzothiazole is reacted with benzyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile under sonication, followed by reflux for 6–7 hours.
- The reaction is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is cooled, solvent evaporated, and the product extracted with ethyl acetate.
- Drying over sodium sulfate and solvent removal yields the benzylated benzothiazole derivative, which can be further processed to introduce hydroxyl groups if needed.
Comparative Data Table of Preparation Methods
Research Discoveries and Notes
- The fluorine substitution at the 5-position enhances the biological activity and metabolic stability of benzothiazole derivatives, making the fluorinated hydroxylated compounds attractive for pharmaceutical applications.
- Protecting groups such as methanesulfonyl (mesyl) can be used to protect the 6-hydroxy group during multi-step syntheses to prevent unwanted side reactions.
- Reaction conditions such as temperature and reagent addition rates are critical for high yields and purity, especially in bromination and thiocyanation steps.
- The hydroxylation at the 6-position can be achieved either by direct substitution in basic media or by deprotection of protected intermediates.
- Advanced characterization techniques including FT-IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirm the structure and purity of synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can replace the fluoro group in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include nitrobenzothiazoles, aminobenzothiazoles, and various substituted benzothiazoles .
Scientific Research Applications
2-Amino-5-fluoro-1,3-benzothiazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-1,3-benzothiazol-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . It also interferes with cellular pathways involved in cancer cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
2-Amino-6-fluorobenzothiazole (CAS 348-40-3)
- Structure : Fluorine at position 6 instead of 5; lacks the hydroxyl group at position 5.
- Properties : Molecular weight 168.19 g/mol, melting point 183–184°C .
- Key Difference : Absence of hydroxyl group reduces polarity and binding affinity for protein aggregates compared to [18F]flutemetamol.
5-Chloro-6-fluoro-2,1,3-benzothiadiazole (CAS 1190927-26-4)
Functional Group Modifications
2-(Dimethylamino)-1,3-benzothiazol-6-ol
- Structure: Dimethylamino group replaces the primary amino group at position 2.
- Impact : Increased lipophilicity may enhance blood-brain barrier penetration but reduce specificity for amyloid plaques .
Methyl 2-Amino-5-fluoro-1,3-benzoxazole-6-carboxamide (YC-3122)
Pharmacologically Active Derivatives
7-Chloro-6-fluoro-2-(5-aminooxazol-2-yl)benzo[1,3]thiazoles
- Structure: Chlorine at position 7, fluorine at 6; oxazolylamino side chain.
- Activity : Demonstrates antimicrobial and anticonvulsant properties .
- Key Difference : Substitutions at positions 6 and 7 broaden biological activity beyond neurological imaging.
[11C]PBB3 (2-[(1E,3E)-4-[6-(11C)methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol)
Comparative Data Table
Research Findings and Implications
- Positional Fluorination: Fluorine at position 5 in [18F]flutemetamol optimizes binding to amyloid-beta, while 6-fluoro isomers (e.g., 2-Amino-6-fluorobenzothiazole) lack diagnostic utility .
- Hydroxyl Group Role : The 6-OH group in [18F]flutemetamol facilitates hydrogen bonding with amyloid plaques, critical for imaging specificity .
- Heterocycle Impact : Benzoxazole analogs (e.g., YC-3122) exhibit reduced metabolic stability, limiting their use in vivo compared to benzothiazoles .
- Radioisotope Choice : Fluorine-18’s longer half-life (vs. carbon-11) makes [18F]flutemetamol more practical for clinical PET imaging .
Q & A
Q. Advanced
- NMR : H and C NMR distinguish substituent positions on the benzothiazole ring. For instance, fluorine-induced deshielding in F NMR confirms the 5-fluoro substitution .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H] at m/z 167.03 for CHFNOS) and fragments, differentiating isomers via cleavage patterns .
- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .
What are the key structural features influencing the reactivity of this compound?
Basic
The molecule’s reactivity is governed by:
- Electron-withdrawing fluorine at position 5, which directs electrophilic substitution to meta/para positions.
- Hydroxyl group at position 6, enabling hydrogen bonding or oxidation to quinone-like structures.
- Amino group at position 2, facilitating nucleophilic reactions (e.g., acylation, Schiff base formation) .
How can researchers optimize the biological activity of this compound through structural modifications?
Q. Advanced
- Substitution Patterns : Introducing electron-donating groups (e.g., -OCH) at position 4 enhances antimicrobial activity by increasing membrane permeability .
- Heterocyclic Fusion : Adding pyrazole or imidazole rings improves binding to bacterial DNA gyrase .
- Bioisosteric Replacement : Replacing the hydroxyl group with a methylsulfonyl moiety reduces metabolic degradation .
How should researchers address contradictions in reported biological activity data for benzothiazole derivatives?
Q. Advanced
- Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across studies to minimize variability .
- Control for Substituent Effects : Compare derivatives with identical substituents but varying positions (e.g., 5-fluoro vs. 6-fluoro) to isolate electronic effects .
- Cross-Validate Mechanisms : Pair in vitro antimicrobial assays with in silico docking studies to confirm target engagement (e.g., binding to β-ketoacyl-ACP synthase) .
What analytical methods ensure purity and stability of this compound during storage?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products (e.g., oxidized sulfones) .
- TGA/DSC : Assess thermal stability; store at -20°C in amber vials to prevent photodegradation .
- Karl Fischer Titration : Measure moisture content (<0.1% w/w) to avoid hydrolysis .
How does fluorine substitution at position 5 influence the compound’s electronic and steric properties?
Q. Advanced
- Electronic Effects : The 5-fluoro group decreases π-electron density via inductive effects, altering redox potentials (e.g., E = -0.45 V vs. Ag/AgCl) .
- Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing tighter binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
What experimental strategies mitigate instability of this compound in aqueous solutions?
Q. Advanced
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to reduce hydrolysis of the thiazole ring .
- Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to enhance shelf life .
- Chelation : Add EDTA (0.1 mM) to sequester metal ions that catalyze oxidation .
What mechanistic insights explain the antimicrobial activity of this compound derivatives?
Q. Advanced
- DNA Intercalation : Planar benzothiazole rings intercalate into bacterial DNA, disrupting replication .
- Enzyme Inhibition : Fluorine enhances binding to dihydrofolate reductase (DHFR) via halogen bonds (e.g., ΔG = -9.2 kcal/mol) .
- ROS Generation : Hydroxyl groups mediate redox cycling, producing cytotoxic superoxide radicals .
How can computational modeling guide the design of this compound-based probes?
Q. Advanced
- DFT Calculations : Optimize frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity .
- Molecular Dynamics : Simulate binding to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) over 100-ns trajectories .
- QSAR Models : Correlate logP values (1.8–2.5) with biofilm inhibition efficacy (R = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.